molecular formula C22H42O2 B12661726 2-Methylheptadecyl methacrylate CAS No. 94159-01-0

2-Methylheptadecyl methacrylate

Cat. No.: B12661726
CAS No.: 94159-01-0
M. Wt: 338.6 g/mol
InChI Key: CIWPQRKLSCWPBV-UHFFFAOYSA-N
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Description

2-Methylheptadecyl methacrylate is an organic compound with the molecular formula C22H42O2. It is a methacrylate ester, which means it contains a methacrylic acid moiety esterified with a 2-methylheptadecyl alcohol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylheptadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylheptadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. The reaction mixture is then purified by distillation to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the reaction time and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylheptadecyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid for esterification; acid or base catalysts for hydrolysis.

Major Products

    Polymerization: High molecular weight polymers.

    Hydrolysis: Methacrylic acid and 2-methylheptadecyl alcohol.

Mechanism of Action

The mechanism of action of 2-Methylheptadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond in the methacrylate moiety reacts with radical initiators to form a polymer chain. The resulting polymers exhibit unique properties, such as high tensile strength and chemical resistance .

Properties

CAS No.

94159-01-0

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

2-methylheptadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C22H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)19-24-22(23)20(2)3/h21H,2,5-19H2,1,3-4H3

InChI Key

CIWPQRKLSCWPBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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